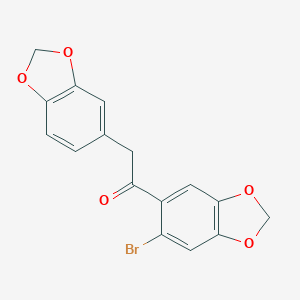
2-(1,3-Benzodioxol-5-yl)-1-(6-bromo-1,3-benzodioxol-5-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-Benzodioxol-5-yl)-1-(6-bromo-1,3-benzodioxol-5-yl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as "Bromo-DragonFLY" and is a derivative of phenethylamine. The purpose of
Mecanismo De Acción
The mechanism of action of 2-(1,3-Benzodioxol-5-yl)-1-(6-bromo-1,3-benzodioxol-5-yl)ethanone is not fully understood. However, it is believed that the compound acts as a partial agonist of the 5-HT2A receptor, which leads to the activation of various signaling pathways in the brain. This activation can result in changes in mood, perception, and cognition.
Biochemical and Physiological Effects:
Studies have shown that 2-(1,3-Benzodioxol-5-yl)-1-(6-bromo-1,3-benzodioxol-5-yl)ethanone has a range of biochemical and physiological effects. These effects include changes in heart rate, blood pressure, body temperature, and respiration rate. Additionally, the compound has been shown to induce hallucinations, altered perception, and changes in mood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(1,3-Benzodioxol-5-yl)-1-(6-bromo-1,3-benzodioxol-5-yl)ethanone in lab experiments is its high affinity for the 5-HT2A receptor. This makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that high doses of 2-(1,3-Benzodioxol-5-yl)-1-(6-bromo-1,3-benzodioxol-5-yl)ethanone can lead to severe adverse effects, including seizures and death.
Direcciones Futuras
There are several future directions for the study of 2-(1,3-Benzodioxol-5-yl)-1-(6-bromo-1,3-benzodioxol-5-yl)ethanone. One possible direction is the development of new drugs for the treatment of neurological disorders based on the structure of this compound. Another direction is the study of the role of the 5-HT2A receptor in various physiological and pathological processes using this compound as a tool. Additionally, further research is needed to fully understand the mechanism of action of 2-(1,3-Benzodioxol-5-yl)-1-(6-bromo-1,3-benzodioxol-5-yl)ethanone and its potential toxicity.
Métodos De Síntesis
The synthesis of 2-(1,3-Benzodioxol-5-yl)-1-(6-bromo-1,3-benzodioxol-5-yl)ethanone involves the reaction of 2,5-dimethoxybenzaldehyde with 2-bromo-4,5-methylenedioxyphenylacetonitrile in the presence of a base. The resulting product is then reduced using a reducing agent to obtain the final product. This synthesis method has been well documented in the literature and is considered to be a reliable method for producing high-quality 2-(1,3-Benzodioxol-5-yl)-1-(6-bromo-1,3-benzodioxol-5-yl)ethanone.
Aplicaciones Científicas De Investigación
2-(1,3-Benzodioxol-5-yl)-1-(6-bromo-1,3-benzodioxol-5-yl)ethanone has been extensively studied for its potential applications in scientific research. One of the most promising applications of this compound is in the field of neuroscience. Studies have shown that 2-(1,3-Benzodioxol-5-yl)-1-(6-bromo-1,3-benzodioxol-5-yl)ethanone has a high affinity for the 5-HT2A receptor, which is a key receptor involved in the regulation of mood, cognition, and perception. This makes 2-(1,3-Benzodioxol-5-yl)-1-(6-bromo-1,3-benzodioxol-5-yl)ethanone a potential candidate for the development of new drugs for the treatment of various neurological disorders.
Propiedades
Fórmula molecular |
C16H11BrO5 |
|---|---|
Peso molecular |
363.16 g/mol |
Nombre IUPAC |
2-(1,3-benzodioxol-5-yl)-1-(6-bromo-1,3-benzodioxol-5-yl)ethanone |
InChI |
InChI=1S/C16H11BrO5/c17-11-6-16-15(21-8-22-16)5-10(11)12(18)3-9-1-2-13-14(4-9)20-7-19-13/h1-2,4-6H,3,7-8H2 |
Clave InChI |
DVWXJIHTOHWROR-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)CC(=O)C3=CC4=C(C=C3Br)OCO4 |
SMILES canónico |
C1OC2=C(O1)C=C(C=C2)CC(=O)C3=CC4=C(C=C3Br)OCO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[4-(3-Chloro-4-methylphenyl)piperazin-1-yl]-3-[(1-chloronaphthalen-2-yl)oxy]propan-2-ol](/img/structure/B289115.png)
![1-[(1-Chloro-2-naphthyl)oxy]-3-[4-(3,4-dimethylphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B289116.png)
![5-[(Piperidin-1-ylcarbonyl)oxy]-1-naphthyl piperidine-1-carboxylate](/img/structure/B289119.png)
![4-[4-(2,4-Dimethyl-benzenesulfonyl)-piperazine-1-sulfonyl]-morpholine](/img/structure/B289120.png)





![N-[(Z)-(1-benzyl-2-oxoindol-3-ylidene)amino]-3-(3,5-dimethylpyrazol-1-yl)propanamide](/img/structure/B289133.png)


![1-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-3-[4-(2-phenylethyl)-1-piperazinyl]-2-propanol](/img/structure/B289136.png)